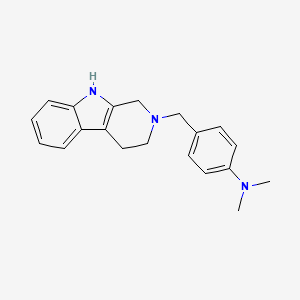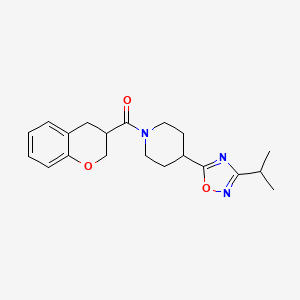
N,N-dimethyl-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of tetrahydro-β-carbolines, closely related to the compound , typically involves cascade electrophilic cyclization. For instance, 4-iodomethyl substituted tetrahydro-β-carbolines, which share a core structure with numerous natural products and bioactive molecules, can be efficiently prepared via I2-promoted cascade electrophilic cyclization. This method leverages the reactivity differences between olefins and alkynes to ensure smooth progression of the reaction, demonstrating the compound's synthetic accessibility and versatility (Song, Liu, & Wang, 2013).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, has been characterized through X-ray diffraction. These compounds often crystallize in specific crystal systems and exhibit distinct dihedral angles between aromatic rings, illustrating the structural diversity and complexity of these molecules (Wu-lan, 2011).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often utilize catalysts or may proceed without them, depending on the substrate. For example, the synthesis of tetrahydrobenz[b]azepin-4-ones from tertiary N-(but-3-ynyl)anilines can require gold catalysts or no catalyst at all, highlighting the role of the aniline nitrogen in the reaction mechanism (Cui, Zhang, Peng, & Zhang, 2009).
Physical Properties Analysis
The physical properties of compounds within this chemical family, including crystallinity, melting points, and solubility, are crucial for their application and handling. Studies on related compounds provide insights into these properties, although specific data on N,N-dimethyl-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)aniline may require further research.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for understanding the compound's applications and safety profile. The electrophilic iodocyclization method mentioned earlier underscores the chemical reactivity and potential for derivatization of tetrahydro-β-carbolines (Song, Liu, & Wang, 2013).
properties
IUPAC Name |
N,N-dimethyl-4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-22(2)16-9-7-15(8-10-16)13-23-12-11-18-17-5-3-4-6-19(17)21-20(18)14-23/h3-10,21H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGQZMOFSGIIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCC3=C(C2)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(4-pentenoyl)piperidine](/img/structure/B5671023.png)
![8-methoxy-5-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B5671025.png)
![2-cyclopropyl-5-[1-(4-fluorobenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]pyrimidine](/img/structure/B5671030.png)
![5-[2-(benzyloxy)benzyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5671046.png)

![(2-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine hydrochloride](/img/structure/B5671053.png)
![2-(2-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5671071.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5671072.png)
![3-[2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]isoindolin-1-one](/img/structure/B5671078.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5671082.png)
![1-{3-methyl-5-[2-(methylamino)pyrimidin-5-yl]-1H-1,2,4-triazol-1-yl}butan-2-ol](/img/structure/B5671088.png)
![4-[(5-methyl-2-furyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5671109.png)
![2-cyclopropyl-9-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5671119.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-1-isopropyl-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5671122.png)